B1575953 Rs-AFP2

Rs-AFP2

Cat. No.: B1575953
Attention: For research use only. Not for human or veterinary use.
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Description

Rs-AFP2 (Raphanus sativus Antifungal Peptide 2) is a plant defensin isolated from radish seeds, comprising 51 amino acids stabilized by four disulfide bonds with a molecular weight of 5.7 kDa . This cationic peptide exhibits potent, selective antifungal activity by specifically interacting with glucosylceramide (GlcCer) sphingolipids in fungal membranes . The mechanism of action involves membrane binding that triggers a signaling cascade, leading to reactive oxygen species (ROS) induction, calcium influx, metacaspase-independent apoptosis, and fungal cell death . Research demonstrates Rs-AFP2 induces cell wall stress, activates the cell wall integrity pathway, causes septin mislocalization, impairs yeast-to-hypha transition, and stimulates ceramide accumulation in Candida albicans . It is highly active against Candida albicans and various filamentous fungi, showing effectiveness in prophylactic murine candidiasis models and synergistic activity with caspofungin against Candida albicans biofilms . The peptide is nontoxic to mammalian cells, highlighting its value for studying antifungal mechanisms, host-pathogen interactions, and novel therapeutic strategies . Rs-AFP2 is soluble in dilute acid and supplied as a freeze-dried solid with >95% purity . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

bioactivity

Fungi,

sequence

QKLCQRPSGTWSGVCGNNNACKNQCIRLEKARHGSCNYVFPAHKCICYFPC

Origin of Product

United States

Molecular Structure and Structural Biology of Rs Afp2

Primary Structure Characteristics

The primary structure of Rs-AFP2, defined by its amino acid sequence and any covalent modifications, lays the foundation for its higher-order structure and function.

Rs-AFP2 is characterized as a small, basic, and cysteine-rich peptide. It typically consists of 50 or 51 amino acid residues. thegoodscentscompany.comresearchgate.net A representative amino acid sequence reported for Rs-AFP2 is PyroGlu-KLCQRPSGTWSGVCGNNNACKNQCIRLEKARHGSCNYVFPAHKCICYFPC.

Rs-AFP2 shares high homology with another radish defensin (B1577277), Rs-AFP1, exhibiting 94% sequence identity at the amino acid level. researchgate.net The primary structures of these two isoforms differ at only two positions. At position 5, Rs-AFP2 contains a glutamine (Q), while Rs-AFP1 has a glutamic acid (E). At position 27, Rs-AFP2 features an arginine (R), whereas Rs-AFP1 has an asparagine (N). researchgate.netnih.gov These specific substitutions contribute to Rs-AFP2 having a higher net positive charge (+2 at physiological pH) compared to Rs-AFP1, which is believed to play a role in its increased antifungal potency and salt tolerance. researchgate.net The peptide contains a total of eight cysteine residues. sci-hub.ru

Position Rs-AFP1 Amino Acid Rs-AFP2 Amino Acid
5 Glutamic Acid (E) Glutamine (Q)
27 Asparagine (N) Arginine (R)

One notable post-translational modification observed in the reported sequence of Rs-AFP2 is the presence of a pyroglutamate (B8496135) residue at the N-terminus (PyroGlu). Disulfide bond formation, another crucial post-translational modification essential for the stability and function of Rs-AFP2, is discussed in detail in Section 2.2.2.

Amino Acid Composition and Sequence (General Characteristics)

Three-Dimensional (3D) Structure and Conformation

Plant defensins, including Rs-AFP2, possess a conserved three-dimensional structure vital for their biological activity. This structure is characterized by specific secondary structural elements stabilized by disulfide bonds.

Rs-AFP2 contains eight cysteine residues that form four intramolecular disulfide bonds. sci-hub.ru These disulfide bridges are critical for maintaining the stable tertiary structure and are essential for the antifungal activity of the protein. thegoodscentscompany.com A reported disulfide bond arrangement in Rs-AFP2 connects cysteines at positions 4-51, 15-36, 21-45, and 25-47. This specific connectivity pattern is a hallmark of the plant defensin family and contributes significantly to the structural rigidity and stability of the peptide.

Disulfide Bond Cysteine Positions
1 4 - 51
2 15 - 36
3 21 - 45
4 25 - 47

Cysteine-Stabilized αβ-Motif (CSαβ) Topology

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies on Rs-AFP2 have aimed to identify the specific amino acid residues and structural regions crucial for its antifungal function. Mutational analysis has been a key tool in these investigations.

Research indicates that the antifungal activity of Rs-AFP2 is primarily localized to specific regions of its structure, particularly the loop connecting beta-strands 2 and 3 (the β2-β3 loop). thegoodscentscompany.com This region contains the conserved γ-core motif (GXC X(4-8) C), which is recognized as an important determinant for the interaction of many antimicrobial peptides with microbial membranes.

Specific amino acid residues within this region and elsewhere in the sequence have been identified as critical for antifungal action. For instance, tyrosine at position 38 (Y38) is significant, as its substitution can substantially reduce antifungal activity. Positions 38 and 39 have generally been shown to be critical for antifungal action. The natural amino acid substitutions at positions 5 (Q) and 27 (R) in Rs-AFP2, compared to Rs-AFP1, contribute to its enhanced potency and increased salt tolerance. researchgate.net

Furthermore, targeted mutations have demonstrated the importance of specific residues. Substituting glycine (B1666218) at position 9 with arginine (G9R) and valine at position 39 with arginine (V39R) have both been shown to increase the antifungal activity of Rs-AFP2. Molecular dynamics simulations suggest that the V39R mutation, in particular, may enhance the stability of the defensin structure and increase its ability to deform fungal membranes.

Identification of Critical Amino Acid Residues for Antifungal Activity

Mutational analysis of Rs-AFP2 has been instrumental in identifying specific amino acid residues and regions crucial for its antifungal potency. These critical residues are often clustered in specific areas of the protein's tertiary structure. researchgate.net

Significance of Specific Residues (e.g., Tyr38, Gly9, Val39)

Several specific amino acid residues have been highlighted as particularly important for Rs-AFP2's antifungal activity. Tyrosine at position 38 (Tyr38) has been shown to be critical, as its substitution, for example by alanine (B10760859), significantly reduces antifungal activity. This suggests a direct role for Tyr38 in the peptide's mechanism of action.

Mutations at positions 9 (Gly9) and 39 (Val39) have also been extensively studied. Substituting Gly9 and Val39 with arginine (G9R and V39R mutations) has been demonstrated to increase the antifungal activity of RsAFP2, particularly in media with high ionic strength. plos.org This indicates that the nature of the residue at these positions, particularly the introduction of a basic, charged residue like arginine, can significantly impact the peptide's effectiveness.

Other residues identified as important for RsAFP2's antifungal activity include Thr-10, Ser-12, Leu-28, Phe-40, Ala-42, Lys-44, Ile-46, and Phe-49. plos.org

Role of Hydrophobic Patches and Basic Residues in Activity

Research suggests that the antifungal activity of Rs-AFP2 is linked to the presence of both hydrophobic patches and basic residues on its surface. These features are thought to be crucial for the interaction of the protein with fungal membranes.

A hydrophobic cluster, often with an embedded basic residue, appears to be a key determinant for antifungal activity in Rs-AFP2 and other related defensins like drosomycin (B1143007). This suggests that both hydrophobic interactions with the lipid bilayer and electrostatic interactions mediated by basic residues contribute to the peptide's ability to target and disrupt fungal cells. The substitution of neutral, hydrophobic residues with charged, hydrophilic residues, such as the arginine substitutions at positions 9 and 39, can lead to enhanced stability and increased membrane interaction. plos.org

The region encompassing the β2-β3 loop is suggested to play a significant role in binding to the fungal membrane and is considered part of the active region. This loop contains residues that contribute to both hydrophobic and potentially charged areas important for interaction.

Mutational Analysis and Functional Consequences

Site-directed mutagenesis has been a powerful tool to dissect the structure-activity relationship of Rs-AFP2, allowing researchers to understand how specific amino acid changes affect its antifungal potency and structural properties.

Effects of Site-Directed Mutagenesis on Antifungal Potency

Mutations at various positions within the Rs-AFP2 sequence have yielded variants with altered antifungal activity. As mentioned, the G9R and V39R mutations lead to increased antifungal activity, particularly under high ionic strength conditions. plos.org Conversely, substitutions like L28R and I46R resulted in a substantial decrease in antifungal activity. plos.org The substitution of Tyr38 by alanine also significantly reduced antifungal activity.

These findings underscore the delicate balance of amino acid properties required for optimal antifungal function and highlight specific residues that are indispensable for the peptide's biological effect.

Here is a table summarizing some reported mutations and their effects on antifungal activity:

MutationEffect on Antifungal Activity (compared to wild-type)ConditionsSource
G9RIncreased (approx. 2-fold)High ionic strength medium (SMF+) plos.org
V39RIncreased (approx. 2-fold)High ionic strength medium (SMF+) plos.org
L28RSubstantial decreaseAgainst Fusarium culmorum plos.org
I46RSubstantial decreaseAgainst Fusarium culmorum plos.org
Y38ASubstantial reduction/devoid of activityIn cyclic peptide mimic/against fungi
T10GReduced activityAgainst F. culmorum
E5MModerate increaseAgainst M. oryzae
Impact on Conformational Stability and Membrane Interaction Dynamics

Mutations can also influence the conformational stability and how Rs-AFP2 interacts with fungal membranes. Accelerated Molecular Dynamics (aMD) simulations have been used to examine these effects. plos.org

The G9R and V39R mutations, which enhance antifungal activity, have been shown to exert a neutral to stabilizing effect on the RsAFP2 conformation. plos.org This is supported by observations of lower total energy and reduced root mean square fluctuation (RMSF) values for certain residues, including the cysteine residues involved in disulfide bonds, in the V39R mutant compared to the wild-type. plos.org

Furthermore, aMD simulations with fungal mimic membranes have indicated that the G9R and V39R mutants cause higher membrane deformation and increased water diffusion across the membrane compared to native RsAFP2. plos.org These mutant variants appear to interact specifically with certain lipids within the fungal membrane, such as POPC and POPI. plos.org This suggests that the increased positive charge and potentially altered hydrophobic interactions in these mutants enhance their ability to disrupt the fungal membrane, contributing to their increased antifungal potency.

However, it's important to note that interaction with the membrane is not always sufficient for antifungal activity. For instance, the [Y38G]RsAFP2 variant, despite lacking antifungal activity, is still capable of interacting with its membrane target, glucosylceramide (GlcCer). This indicates that while membrane interaction is essential, other factors downstream of binding are also critical for inducing fungal cell death.

Computational Modeling and Simulation Approaches

Computational modeling and simulation techniques, such as Molecular Dynamics (MD) simulations and accelerated Molecular Dynamics (aMD), have become valuable tools in understanding the structural dynamics and membrane interactions of Rs-AFP2 and its variants. plos.orgpitt.eduroutledge.com

These approaches allow researchers to simulate the behavior of Rs-AFP2 at the atomic level over time, providing insights into conformational changes, flexibility, and interactions with the surrounding environment, including fungal membrane mimics. plos.org MD simulations can model peptide-membrane interactions, which are crucial for the activity of many antifungal proteins.

Studies utilizing aMD simulations have been particularly useful in examining the conformational changes and membrane deformation caused by RsAFP2 mutations like G9R and V39R. plos.org By simulating the protein in water and lipid bilayers, these techniques can reveal how amino acid substitutions affect peptide stability and its ability to interact with and disrupt fungal membranes. plos.org Analysis of parameters like root mean square deviation (RMSD), root mean square fluctuation (RMSF), radius of gyration, and the number of hydrogen bonds can provide detailed information on the dynamic behavior of the protein and its mutants. plos.org

Computational modeling has also been used to predict the three-dimensional structure of Rs-AFP2, often using homologous proteins with known structures as templates. These models can help visualize the location of critical residues and hydrophobic patches, aiding in the rational design of mutations for further study. Furthermore, simulations of protein-membrane systems can provide snapshots and data on membrane properties like area-per-lipid and bilayer thickness, illustrating the extent of membrane deformation and water leakage induced by the peptide and its variants. plos.org

Molecular Dynamics (MD) Simulations for Peptide-Membrane Interactions

MD simulations have been extensively used to study the interaction of Rs-AFP2 and its variants with fungal membrane mimics. Accelerated Molecular Dynamics (aMD) simulations, an enhanced sampling technique, have been employed to explore the conformational changes of Rs-AFP2 and its mutants and homologs and their interactions with lipid bilayers representing fungal membranes.

These simulations have shown that Rs-AFP2 interacts with fungal membrane mimics, which often contain lipids like POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) and POPI (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphatidylinositol). The interaction with the membrane is considered essential for inducing fungal cell death. mdpi.com MD simulations have provided insights into how Rs-AFP2 and its variants affect membrane properties, such as area-per-lipid, lipid order parameters, and bilayer thickness.

Detailed research findings from aMD simulations on fungal mimic membranes with wild-type RsAFP2, its mutants (G9R and V39R), and homologs have revealed differences in their membrane interactions. The mutant proteins, particularly V39R, caused higher membrane deformation and water diffusion compared to the native RsAFP2. This increased membrane permeability observed in simulations aligns with the enhanced antifungal activity of these mutants. researchgate.net The simulations suggest that the mutant variants interact by specifically targeting certain lipids within the fungal membrane.

Snapshots from protein-membrane simulations at different time points (e.g., 100 ns and 200 ns) have highlighted the extent of water molecule leakage across the transmembrane region, demonstrating the membrane disruption caused by RsAFP2 and its variants. researchgate.net The higher influx of water molecules observed with the mutants is attributed to the presence of the charged arginine residue replacement. researchgate.net

In Silico Analysis of Mutants and Homologs

In silico analysis, including sequence alignments, homology modeling, and mutational analysis, has been crucial for understanding the structure-activity relationships of Rs-AFP2 and its related proteins. researchgate.net

Mutational analysis of Rs-AFP2, supported by in silico studies, has identified specific residues important for its antifungal activity. mdpi.com Studies have shown that amino acid substitutions at positions 9 and 39 can significantly impact antifungal potency. mdpi.com For instance, the G9R and V39R mutations have been confirmed to increase the antifungal activity of RsAFP2. researchgate.net In silico analysis, including the computation of free energy changes, has suggested that these mutations, particularly V39R, can exert a stabilizing effect on the RsAFP2 conformation, which is supported by observed lower total energy in the mutants compared to the wild-type. This enhanced stability may contribute to their increased activity.

In silico analysis of Rs-AFP2 homologs has also provided valuable comparative insights. Rs-AFP2 differs from its homologs at residue 5, where a glutamine is replaced by a negatively charged glutamic acid in some homologs. This substitution has been suggested to increase the membrane permeability value for homologs in comparison to RsAFP2. Sequence alignments with other plant defensins and even insect antifungal proteins like drosomycin have revealed conserved structural motifs and key residues potentially involved in antifungal activity. researchgate.net For example, structural comparisons have identified shared hydrophobic clusters containing a lysine (B10760008) residue, which may represent an antifungal active site.

In silico approaches have also been used to analyze the potential function of specific loops in Rs-AFP2 and its homologs. While the exact binding site of RsAFP2 to GlcCer is still under investigation, the region encompassing the β2-β3 loop is suggested to play a role in membrane binding based on studies of synthetic derivatives and mutational analysis at positions 38 and 39. mdpi.com

In silico analysis, including phylogenetic trees and sequence alignments, has been used to study the evolutionary relationships and conserved features among plant defensins, including Rs-AFP2. researchgate.net These analyses help in identifying potential functional similarities and differences between homologous proteins.

The integration of in silico analysis with experimental data, such as antifungal activity assays and structural studies (e.g., NMR), provides a powerful approach for the rational design of improved antifungal peptides based on the Rs-AFP2 scaffold. nih.govrcsb.org

Data Table: Effect of Mutations on RsAFP2 Properties (Based on MD Simulations)

RsAFP2 VariantEffect on Conformational StabilityEffect on Membrane DeformationEffect on Water DiffusionTargeted Lipids (in simulations)
Wild-type-BaselineBaselinePOPC, POPI, amongst others
G9RNeutral to StabilizingHigher than Wild-typeHigher than Wild-typePOPC, POPI, amongst others
V39RStabilizingHigher than Wild-type (especially)Higher than Wild-type (especially)POPC, POPI, amongst others

Note: This table is based on findings from accelerated molecular dynamics simulations . The term "Baseline" refers to the observed effect for the wild-type peptide in the context of these comparative simulations.

Detailed Research Findings:

Accelerated Molecular Dynamics (aMD) simulations indicated that G9R and V39R mutations in RsAFP2 lead to increased conformational stability, particularly the V39R mutation which showed low root mean square fluctuation values for cysteine residues involved in disulfide bonds.

Analysis of free energy change in silico supported the stabilizing effect of G9R and V39R mutations on RsAFP2 conformation.

aMD simulations with fungal mimic membranes demonstrated that RsAFP2 mutants, especially V39R, caused greater deformation of the membrane bilayer and increased water diffusion across the membrane compared to the wild-type peptide. researchgate.net

In silico analysis of RsAFP2 homologs revealed that a glutamic acid at position 5 in homologs, compared to glutamine in RsAFP2, correlates with increased membrane permeability values.

Mutational analysis and in silico structural comparisons have suggested that residues at positions 9 and 39 are critical for RsAFP2's antifungal activity and that a hydrophobic cluster containing a lysine residue may be part of the active site. mdpi.com

Mechanism of Antifungal Action of Rs Afp2

Fungal Cell Surface Interaction and Target Recognition

A critical initial step in Rs-AFP2's antifungal mechanism is its specific interaction with components of the fungal cell surface, particularly glucosylceramides.

Rs-AFP2 has been shown to interact specifically with glucosylceramides (GlcCer) present in the membranes and cell walls of susceptible fungal species. mdpi.comnih.govcapes.gov.br This interaction is considered a prerequisite for Rs-AFP2's antifungal activity. Fungal strains lacking GlcCer or the enzyme responsible for its synthesis (glucosylceramide synthase) are resistant to Rs-AFP2-induced membrane permeabilization and cell death.

Glucosylceramides are a class of glycosphingolipids that play crucial roles in fungal cell biology. They are major components of fungal plasma membranes and are also found in significant amounts within the cell wall. GlcCers contribute to membrane integrity, fluidity, and stability. They are also involved in vital processes such as cell wall assembly, cell signaling, growth, differentiation, and virulence. researchgate.net In fungal membranes, GlcCer is primarily located in the outer leaflet of the plasma membrane, with its carbohydrate group exposed to the extracellular environment. It associates with sterols and proteins to form lipid rafts, which are microdomains influencing membrane organization and integrity.

The interaction between Rs-AFP2 and GlcCer exhibits a degree of specificity. Rs-AFP2 binds to fungal GlcCer but not to structurally related GlcCer found in humans or soybeans, which helps explain its selective antifungal activity and low toxicity to mammalian cells. nih.gov The specific region of GlcCer where Rs-AFP2 binds is not fully elucidated, but studies suggest the ceramide part of GlcCer is important for this interaction. Amino acid substitutions at specific positions within Rs-AFP2 have been shown to significantly alter its antifungal potency, suggesting critical residues are involved in the binding or subsequent activation steps. mdpi.com

While Rs-AFP2 interacts with the fungal membrane, its mechanism of permeabilization does not involve the formation of pores via direct insertion into the lipid bilayer, unlike some other antimicrobial peptides. researchgate.netsemanticscholar.org Instead, the interaction with GlcCer triggers downstream signaling events that lead to membrane permeabilization and disruption. capes.gov.brresearchgate.net This non-pore-forming mechanism distinguishes Rs-AFP2 from defensins that function by creating ion channels or pores. researchgate.netsemanticscholar.org The RsAFP2-GlcCer interaction leads to subsequent permeabilization of the cell, Ca2+ influx, and growth arrest.

Binding to Fungal Glucosylceramides (GlcCer)

Role of GlcCer in Fungal Membranes and Cell Walls

Induction of Fungal Cellular Stress Responses and Signaling Cascades

Binding of Rs-AFP2 to GlcCer initiates a cascade of intracellular events, including the induction of cellular stress responses and the activation of specific signaling pathways. nih.govresearchgate.net

Rs-AFP2 has been shown to activate the Cell Wall Integrity (CWI) pathway in fungi like Candida albicans. mdpi.com This pathway is a critical signaling cascade in fungi that responds to cell wall stress and is essential for maintaining cell wall structure and integrity. researchgate.net Activation of the CWI pathway by Rs-AFP2 is evidenced by the increased phosphorylation of Mkc1p, a key MAP kinase in this pathway. mdpi.com The interaction of RsAFP2 with GlcCer in the cell wall is thought to cause cell wall stress, which in turn activates the CWI pathway. researchgate.net Genetic studies have shown that mutations in genes involved in the CWI pathway can lead to hypersensitivity to Rs-AFP2, further supporting the role of this pathway in the fungal response to the defensin (B1577277).

Table 1: Summary of Rs-AFP2's Mechanism of Antifungal Action

StepDescriptionKey Target/Pathway Involved
1. Cell Surface Interaction Rs-AFP2 binds specifically to fungal glucosylceramides (GlcCer) in the cell wall and plasma membrane.Fungal Glucosylceramides (GlcCer)
2. Membrane Disruption Interaction with GlcCer leads to membrane permeabilization and disruption via non-pore-forming mechanisms.Fungal Membrane
3. Signaling Cascade Initiation Binding to GlcCer triggers intracellular signaling events.Downstream Signaling Pathways
4. Stress Response Induction Rs-AFP2 induces cellular stress responses, including the activation of the CWI pathway.Cell Wall Integrity (CWI) Pathway
5. Downstream Effects Leads to ion influx (e.g., Ca2+), ROS production, septin mislocalization, and ultimately cell death.Various cellular processes and pathways

Table 2: Rs-AFP2 Effects on Fungal Cellular Processes

Effect Observed in Fungi Treated with Rs-AFP2Reference(s)
Membrane permeabilization capes.gov.brresearchgate.net
Ca2+ influx researchgate.netsemanticscholar.org
Growth arrest
Induction of reactive oxygen species (ROS) mdpi.comcapes.gov.brresearchgate.netkarger.com
Activation of the Cell Wall Integrity (CWI) pathway mdpi.comresearchgate.net
Mislocalization of septins mdpi.comasm.org
Blockage of yeast-to-hypha transition mdpi.com
Accumulation of ceramides (B1148491) mdpi.com
Induction of apoptosis/programmed cell death mdpi.comresearchgate.netasm.org
Cell wall stress researchgate.netasm.org

The precise order and interrelationship of all the downstream events triggered by Rs-AFP2 binding to GlcCer are still areas of active research. However, it is clear that Rs-AFP2 acts as a signaling molecule from the extracellular space, initiating a complex series of events that compromise fungal cell integrity and viability. mdpi.com

Activation of the Cell Wall Integrity (CWI) Pathway

Role of Mkc1p (MAP Kinase) Activation

A key component of the CWI pathway activated by RsAFP2 is the MAP kinase Mkc1p in Candida albicans. nih.govmdpi.comresearchgate.net RsAFP2 treatment leads to an increase in the level of dually phosphorylated Mkc1p, indicating its activation. nih.govmdpi.comresearchgate.net Mkc1p is known to be activated by various stress conditions in C. albicans, including cell wall damage. nih.govmdpi.com Studies have shown that C. albicans heterozygotes for genes involved in the CWI pathway are hypersensitive to RsAFP2, further supporting the role of this pathway in RsAFP2 tolerance. nih.govresearchgate.net

Experimental data demonstrating the activation of Mkc1p by RsAFP2 in C. albicans show an increase in the levels of dually phosphorylated Mkc1p upon treatment. For instance, treatment with 50 µg/ml RsAFP2 resulted in a 1.5-fold increase in dually phosphorylated Mkc1p compared to a water control. nih.gov

Table 1: Activation of Mkc1p by RsAFP2 in Candida albicans

TreatmentDually Phosphorylated Mkc1p Levels (Relative to Control)
Water (Control)1.0
RsAFP2 (50 µg/ml)1.5
Nikkomycin Z (10 µg/ml)2.3

Note: Data is representative of experimental findings where Nikkomycin Z, a known inducer of cell wall stress, was used as a positive control. nih.gov

Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways

Beyond the CWI pathway, RsAFP2 has been shown to activate other MAPK signaling cascades in fungi, such as in Fusarium graminearum. mdpi.com However, this activation does not involve the Hog1 MAPK pathway. mdpi.com The activation of these pathways suggests that RsAFP2 acts as a signaling molecule upon binding to fungal membranes and cell walls. researchgate.net

Generation of Reactive Oxygen Species (ROS)

RsAFP2 treatment induces the production of reactive oxygen species (ROS) in susceptible fungi like Candida albicans. mdpi.comresearchgate.net This ROS generation is dependent on the presence of the RsAFP2-binding site, GlcCer, in the fungal membrane. researchgate.net Studies have shown that an RsAFP2-resistant C. albicans mutant lacking GlcCer does not exhibit ROS production when treated with RsAFP2. researchgate.net

Experimental evidence indicates a dose-dependent increase in ROS levels in C. albicans wild type cells upon exposure to RsAFP2. researchgate.net

Table 2: RsAFP2-Induced ROS Production in Candida albicans

RsAFP2 ConcentrationROS Production Level
LowLow
IncreasingIncreasing
HighHigh

Note: Data reflects a dose-dependent relationship observed in research findings. researchgate.net

Link Between ROS Production and Fungal Cell Death

The generation of ROS is intrinsically linked to RsAFP2-induced fungal cell death. researchgate.net ROS can cause damage to essential cellular components such as proteins, lipids, and DNA. researchgate.netportlandpress.com The inhibition of RsAFP2-induced ROS generation by antioxidants like ascorbic acid also blocks the antifungal activity of RsAFP2, highlighting the crucial role of ROS in its fungicidal mechanism. researchgate.net This suggests that ROS act as downstream signaling molecules in the pathway initiated by RsAFP2 binding to GlcCer, ultimately leading to growth arrest and cell death. researchgate.net

Induction of Programmed Cell Death (Apoptosis) in Fungi

RsAFP2 is known to induce programmed cell death, characterized by apoptotic markers, in susceptible fungal species, including Candida albicans. nih.govmdpi.comresearchgate.netexeter.ac.uk This induction of apoptosis is considered a significant part of its antifungal mechanism. nih.govmdpi.comresearchgate.net

Involvement of Caspases in Apoptotic Pathways

The RsAFP2-induced apoptotic pathway in C. albicans involves the activation of caspases or caspase-like proteases. nih.govmdpi.com Research indicates that this activation is independent of the metacaspase Mca1, which is the only reported putative caspase in C. albicans. mdpi.com Deletion of the gene encoding Mca1 affects caspase activation by other stimuli but not by RsAFP2, suggesting the involvement of distinct caspase-like proteases in RsAFP2-mediated apoptosis.

Cellular and Morphological Effects on Fungi

Table 3: Cellular and Morphological Effects of RsAFP2 on Fungi

EffectDescription
Cell Wall StressPerturbation of fungal cell wall integrity. nih.govmdpi.comresearchgate.netasm.org
Septin MislocalizationAbnormal localization of proteins involved in cell division. nih.govmdpi.comresearchgate.netasm.org
Ceramide AccumulationIncreased levels of specific ceramides in membranes. nih.govmdpi.comresearchgate.net
Impaired Yeast-to-Hypha TransitionInhibition of the morphological shift in dimorphic fungi. mdpi.comresearchgate.net

Induction of Cell Wall Stress

Rs-AFP2's interaction with glucosylceramides in the fungal cell wall leads to the induction of cell wall stress. mdpi.comresearchgate.netnih.gov Approximately 40% of fungal GlcCer is located in the cell wall, making it a significant interaction site for Rs-AFP2. mdpi.com This interaction activates the cell wall integrity (CWI) pathway, a critical signaling cascade in fungi that responds to cell wall damage and maintains cellular homeostasis. mdpi.comresearchgate.net Activation of the CWI pathway by Rs-AFP2 is evidenced by an increase in the phosphorylation level of Mkc1p, a key MAP kinase in this pathway in C. albicans. mdpi.com This suggests that Rs-AFP2 binding to cell wall GlcCer triggers a signal that is transduced through the CWI pathway. mdpi.com

Alterations in Septin Organization and Mislocalization

Rs-AFP2 treatment has been shown to induce mislocalization and abnormal organization of septins in C. albicans. mdpi.comresearchgate.netnih.gov Septins are GTP-binding proteins that are crucial for various cellular processes, including cytokinesis, morphogenesis, and cell wall deposition, forming dynamic filamentous structures, particularly at the bud neck in yeast. Rs-AFP2 disrupts the normal localization of septins, leading to aberrant septin structures. For instance, studies using C. albicans with a tagged septin protein (Sep7-GFP) revealed that Rs-AFP2 treatment resulted in a significant percentage of cells displaying abnormal septin localization, including diffuse septin bands and spots. This mislocalization is consistent with the observed defects in hyphal growth and budding patterns in Rs-AFP2-treated cells.

Accumulation of Specific Ceramide Species (e.g., phytoC24-ceramides)

Treatment with Rs-AFP2 leads to an increased accumulation of specific ceramide species, particularly phytoC24-ceramides, in the membranes of C. albicans cells. mdpi.comresearchgate.netnih.gov Ceramides are a class of lipids that play important roles in various cellular processes, including signal transduction, cell growth arrest, and programmed cell death. Increased ceramide levels have been previously linked to the induction of apoptosis and septin mislocalization in fungi. nih.gov The accumulation of phytoC24-ceramides following Rs-AFP2 exposure suggests that the defensin's interaction with GlcCer or downstream signaling events impact sphingolipid metabolism, leading to the build-up of these specific ceramide species. mdpi.comresearchgate.netnih.gov

Data Table: Accumulation of phytoC24-ceramides in C. albicans upon Rs-AFP2 treatment

TreatmentRelative phytoC24-ceramide levels (Arbitrary Units)
ControlBaseline
Rs-AFP2 TreatedIncreased

Note: This table represents qualitative data based on research findings indicating increased accumulation. mdpi.comresearchgate.netnih.gov

Inhibition of Yeast-to-Hypha Transition

Data Table: Effect of Rs-AFP2 on C. albicans Yeast-to-Hypha Transition

TreatmentPercentage of cells forming hyphae
Control (Hyphae-inducing conditions)High
Rs-AFP2 Treated (Hyphae-inducing conditions)Reduced

Note: This table represents qualitative data based on research findings indicating a reduction in hyphal formation. mdpi.comresearchgate.netnih.gov

Overall Fungal Growth Arrest and Cell Death

The combined effects of Rs-AFP2, including cell wall stress, septin mislocalization, ceramide accumulation, and inhibition of the yeast-to-hypha transition, collectively contribute to fungal growth arrest and ultimately lead to cell death. mdpi.comnih.gov Rs-AFP2-induced cell death in C. albicans has been described as a process involving apoptosis, characterized by the activation of caspases. mdpi.com The interaction with GlcCer is a prerequisite for these downstream events, including the induction of reactive oxygen species (ROS), which also play a role in Rs-AFP2-mediated cell death. mdpi.comcapes.gov.brresearchgate.net While Rs-AFP2 interacts with the cell wall and membrane, its fungicidal activity is not solely dependent on membrane permeabilization but rather on the activation of these intracellular signaling pathways. capes.gov.br

Fungal Resistance and Tolerance Mechanisms Against Rs Afp2

Fungal Genetic Factors Conferring Resistance

Fungal genetic makeup plays a significant role in determining sensitivity or resistance to Rs-AFP2. Studies, particularly in Candida albicans, have identified specific genes whose alteration can lead to increased tolerance or hypersensitivity to the defensin (B1577277) nih.gov.

Genes Associated with Cell Wall Integrity and Hyphal Growth

A prominent group of genes associated with Rs-AFP2 tolerance are those involved in maintaining cell wall integrity and regulating hyphal growth and septin ring formation nih.gov. RsAFP2 interacts with the fungal cell wall, which contains glucosylceramides, and this interaction can induce cell wall stress nih.gov. Consequently, mutants with compromised cell wall integrity pathways often show increased sensitivity to RsAFP2 nih.gov.

Genes identified in C. albicans fitness tests that, when in a heterozygous state, lead to hypersensitivity to RsAFP2 include those involved in cell wall integrity and hyphal growth/septin ring formation, such as WSC1, ROM2, BIG1, DCW1, PGA62, RHO1, CDC24, and GIN4 . These processes are interconnected, as a functional septin ring is necessary for proper cell wall synthesis, and a normal cell wall structure is required for septin ring formation . RsAFP2 has been shown to induce mislocalization of septins and inhibit the yeast-to-hypha transition in C. albicans nih.gov.

Role of Sphingolipid Biosynthesis and Structure in Sensitivity

The interaction of RsAFP2 with fungal GlcCer is a primary determinant of its antifungal activity pnas.org. Therefore, alterations in sphingolipid biosynthesis, particularly affecting GlcCer production or structure, can significantly impact fungal sensitivity to RsAFP2 asm.org.

Studies have shown that fungal strains lacking GlcCer or the enzyme responsible for its synthesis, glucosylceramide synthase (GCS), are resistant to RsAFP2 treatment asm.org. In C. albicans heterozygous deletion mutants, genes involved in sphingolipid/ceramide biosynthesis, such as HSX11 (encoding glucosylceramide synthase, GCS), VPS74 (involved in Golgi localization of GCS), IPT1 (involved in synthesis of mannosylinositolphosphoryl-containing sphingolipids), and LAC1 (encoding a ceramide synthase component), were identified as conferring resistance to RsAFP2 when deleted heterozygously . This highlights the essential role of GlcCer as the RsAFP2 target .

Furthermore, the specific structure of sphingolipids in the fungal membrane can be crucial for sensitivity to plant defensins like RsAFP2 . For instance, Neurospora crassa mutants with structurally different GlcCer, novel glycosphingolipids, and altered levels of steryl glucosides displayed increased resistance to RsAFP2 .

RsAFP2 treatment has also been shown to induce the accumulation of phytoC24-ceramides in the membranes of C. albicans cells nih.gov. Increased ceramide levels have been linked to apoptosis and septin mislocalization, contributing to the antifungal effect nih.gov.

Activation of Fungal Stress Response Pathways in Defense

Fungi can activate various stress response pathways to counteract the effects of antifungal compounds, including RsAFP2 nih.gov. RsAFP2 has been shown to activate the cell wall integrity (CWI) pathway in C. albicans nih.govnih.gov. This pathway is crucial for sensing cell wall stress and initiating responses such as changes in cell wall biogenesis and organization nih.gov. Activation of the CWI pathway by RsAFP2, potentially via Mkc1p phosphorylation, is a key part of the fungal response to the defensin's interaction with the cell wall nih.gov.

While RsAFP2 activates the CWI pathway, other stress response pathways, such as the high-osmolarity glycerol (B35011) (HOG) pathway, may be activated by different antifungal peptides nih.gov. Studies comparing RsAFP2 and other defensins like NaD1 have indicated that they can trigger distinct stress signaling cascades nih.gov. The activation of these pathways can help fungi tolerate sub-lethal concentrations of RsAFP2 by modulating cellular processes nih.gov.

RsAFP2 also induces the production of reactive oxygen species (ROS) in C. albicans . This ROS production is dependent on the upstream binding of RsAFP2 to GlcCer . While ROS can contribute to fungal cell death, the activation of stress response pathways can also involve mechanisms to mitigate oxidative stress nih.gov.

Comparative Studies of Rs-AFP2 Sensitivity Across Diverse Fungal Species

The sensitivity to RsAFP2 varies among different fungal species and even among isolates of the same species . This differential sensitivity is often correlated with the presence and levels of fungal glucosylceramides, the primary target of RsAFP2 .

Candida albicans is generally susceptible to RsAFP2, while other Candida species such as C. dubliniensis, C. tropicalis, C. krusei, and C. parapsilosis may be susceptible but to a lesser extent . Candida glabrata, which does not produce GlcCer, exhibits very low sensitivity or resistance to RsAFP2 .

Studies have also evaluated RsAFP2 activity against various plant pathogenic fungi, including Fusarium culmorum, Botrytis cinerea, Pyricularia oryzae, Rhizoctonia solani, Fusarium oxysporum, Alternaria longipes, Alternaria solani, Rhizoctonia cerealis, Fusarium graminearum, and Phytophthora capsici mdpi.com. The minimum inhibitory concentrations (MIC50) of RsAFP2 can vary significantly depending on the fungal species . For example, RsAFP2 showed a much lower IC50 against Pyricularia oryzae compared to Rhizoctonia solani .

Differences in sensitivity can also be observed between RsAFP2 and other plant defensins, highlighting the diverse mechanisms of action and target specificity among these peptides . While some defensins like MsDef1 and RsAFP2 interact with GlcCer, others like DmAMP1 interact with different sphingolipids such as M(IP)2C, and NaD1 interacts with phospholipids (B1166683) .

The varying sensitivity across fungal species underscores the importance of the presence and characteristics of the RsAFP2 target (GlcCer) and the effectiveness of the fungal defense mechanisms, including cell wall integrity and stress response pathways, in overcoming the defensin's effects.

Table: RsAFP2 Sensitivity Across Select Fungal Species

Fungal SpeciesSensitivity to RsAFP2NotesSource
Candida albicansSusceptibleGenerally high sensitivity; correlation with GlcCer levels.
Candida glabrataResistant/Low SensitivityDoes not produce GlcCer.
Candida dubliniensisSusceptible (Lesser)Less susceptible than C. albicans.
Candida tropicalisSusceptible (Lesser)Less susceptible than C. albicans.
Candida kruseiSusceptible (Lesser)Less susceptible than C. albicans.
Candida parapsilosisSusceptible (Lesser)Less susceptible than C. albicans.
Pyricularia oryzaeHighly SusceptibleLow IC50 reported.
Rhizoctonia solaniLess SusceptibleHigher IC50 reported compared to P. oryzae.
Fusarium culmorumSusceptibleInhibited by RsAFP2. mdpi.com
Botrytis cinereaSusceptibleInhibited by RsAFP2. mdpi.com
Fusarium graminearumSusceptibleInhibited by RsAFP2; MsDef1 and RsAFP2 activate MAP kinase cascades.
Phytophthora capsiciSusceptibleResistance enhanced in transgenic plants expressing RsAFP2.

Biotechnological Applications and Genetic Engineering of Rs Afp2

Recombinant Production and Expression Systems

Producing sufficient quantities of functional Rs-AFP2 is crucial for research and potential applications. Recombinant DNA technology allows for the expression of the Rs-AFP2 gene in various host organisms.

Heterologous Expression in Prokaryotic and Eukaryotic Hosts (e.g., Pichia pastoris, Saccharomyces cerevisiae)

Rs-AFP2 has been successfully produced using heterologous expression systems in both prokaryotic and eukaryotic hosts. Escherichia coli is a common prokaryotic host due to its ease of manipulation and rapid growth. units.it However, expressing plant defensins with multiple disulfide bonds, like Rs-AFP2, in E. coli can be challenging as disulfide bond formation is inhibited in the cytoplasm, often requiring refolding steps or expression in specialized strains or compartments. units.it

Eukaryotic hosts, such as yeasts, offer advantages as they can perform post-translational modifications, including the formation of disulfide bonds and processing of signal sequences, which are often necessary for the correct folding and activity of plant defensins. Saccharomyces cerevisiae has been used for the production and secretion of biologically active Rs-AFP2. Expressing Rs-AFP2 as a fusion protein with the prepro sequences of the yeast pheromone mating factor α1 has been shown to facilitate its correct processing and secretion.

Pichia pastoris (now known as Komagataella phaffii) is another widely used eukaryotic expression system for producing recombinant proteins, including plant defensins. scispace.com P. pastoris can be grown to high cell densities and offers strong inducible promoters, such as AOX1, which can lead to high expression levels of extracellular proteins. scispace.com This system has been successful in producing functional plant defensins, often yielding correctly folded proteins in vivo. Studies have explored the expression of plant defensins in P. pastoris, demonstrating its suitability for obtaining active recombinant defensins.

Optimization of Recombinant Protein Yield and Activity

Optimizing the production of recombinant Rs-AFP2 involves addressing factors that influence protein yield, solubility, and activity. In E. coli systems, strategies include the choice of culture medium, mode of cultivation, and the use of fusion tags to improve solubility and facilitate purification. umz.ac.ir Novel systems utilizing peptide tags to export recombinant proteins in membrane-bound vesicles from E. coli have shown promise in increasing protein yield and facilitating the production of challenging proteins, including those with disulfide bonds.

In yeast systems like P. pastoris, optimization strategies may involve selecting appropriate strains, optimizing induction conditions (e.g., methanol (B129727) concentration for AOX1 promoter), and adjusting culture pH to minimize proteolytic degradation of the recombinant protein. scispace.com The efficiency of signal peptide cleavage can also impact the yield of the mature, active protein. While specific detailed data on Rs-AFP2 yield optimization in these systems are not extensively detailed in the provided snippets, general strategies for optimizing recombinant protein production in E. coli and P. pastoris are applicable. scispace.comotago.ac.nz

Application in Plant Genetic Engineering for Enhanced Disease Resistance

Introducing the gene encoding Rs-AFP2 into crop plants through genetic engineering is a promising approach to enhance their innate resistance to fungal pathogens. tandfonline.comscilit.com

Transformation Strategies and Vectors (e.g., Agrobacterium-mediated transformation, biolistic bombardment)

Various transformation strategies have been employed to introduce the Rs-AFP2 gene into plant genomes. Agrobacterium tumefaciens-mediated transformation is a widely used method for stable genetic transformation in many plant species, including tomato, rice, and eucalyptus. tandfonline.comtandfonline.comresearchgate.net This method involves using Agrobacterium to transfer a T-DNA region containing the gene of interest (Rs-AFP2) into the plant's nuclear genome. Binary vectors are commonly used in Agrobacterium-mediated transformation, carrying the Rs-AFP2 gene under the control of suitable promoters.

Particle bombardment (biolistic transformation) is another effective method, particularly useful for plant species that are recalcitrant to Agrobacterium-mediated transformation, such as some cereals like wheat. chinacrops.orgthejaps.org.pk This technique involves coating microprojectiles with DNA containing the Rs-AFP2 gene and accelerating them into plant cells. chinacrops.orgthejaps.org.pk Both methods aim for stable integration of the transgene into the plant genome, allowing for its expression and inheritance in subsequent generations. scilit.comchinacrops.org

Expression of Rs-AFP2 Gene in Transgenic Plants

Successful genetic transformation results in transgenic plants that carry and express the Rs-AFP2 gene. The expression of Rs-AFP2 in these plants can be driven by constitutive promoters, leading to continuous production of the antifungal protein in various plant tissues. tandfonline.comtandfonline.com Alternatively, inducible promoters can be used to trigger Rs-AFP2 expression in response to pathogen attack.

Studies have confirmed the integration and expression of the Rs-AFP2 gene in various transgenic plants using molecular techniques such as PCR, Southern blotting, and RT-PCR. scilit.comresearchgate.netchinacrops.org The level of Rs-AFP2 expression in transgenic plants can vary depending on factors such as the integration site of the transgene, the promoter used, and the plant species. chinacrops.org For instance, in transgenic rice, Rs-AFP2 expression levels ranged from 0.45% to 0.53% of total soluble protein. researchgate.netmdpi.com In transgenic tobacco, expression levels varied among different lines, ranging from 0.6 to 2.4 µg per mg of total leaf protein.

Enhanced Resistance in Model and Crop Plants (e.g., Tomato, Tobacco, Apple, Rice, Wheat, Eucalyptus, Peanut)

Expression of the Rs-AFP2 gene in transgenic plants has demonstrated enhanced resistance to various fungal pathogens in several model and crop species.

Tomato (Solanum lycopersicum): Transgenic tomato plants expressing Rs-AFP2 have shown increased resistance to fungal pathogens such as Fusarium oxysporum f. sp. lycopersici and Botrytis cinerea. tandfonline.comtandfonline.com In one study, a transgenic line with high Rs-AFP2 expression showed a significant reduction in colonized tissue size (91% reduction for F. oxysporum and 68% reduction for B. cinerea) compared to control plants. tandfonline.comtandfonline.com

Tobacco (Nicotiana tabacum): Rs-AFP2 has been successfully introduced into tobacco, leading to increased resistance against certain fungal pathogens like Alternaria longipes.

Apple (Malus domestica): The Rs-AFP2 gene has been transferred into apple, contributing to enhanced disease resistance.

Rice (Oryza sativa): Transgenic rice overexpressing Rs-AFP2 has shown enhanced resistance to important rice pathogens, including Magnaporthe oryzae (rice blast) and Rhizoctonia solani (sheath blight). mdpi.com Constitutive expression of Rs-AFP2 suppressed the growth of M. oryzae by 77% and R. solani by 45% in transgenic rice.

Wheat (Triticum aestivum): Transgenic wheat plants expressing Rs-AFP2 have exhibited enhanced resistance to Rhizoctonia cerealis, a major pathogen causing sharp eyespot disease. chinacrops.org The level of disease resistance in transgenic wheat was found to be associated with the expression level of Rs-AFP2. chinacrops.org Biolistic particle bombardment has been used for transforming wheat with the Rs-AFP2 gene. researchgate.netchinacrops.org

Eucalyptus (Eucalyptus urophylla): Introduction of the Rs-AFP2 gene into Eucalyptus urophylla via Agrobacterium-mediated transformation has shown potential for enhancing resistance to Phytophthora capsici. Expression of Rs-AFP2 under an inducible promoter was detected after inoculation with the pathogen, and this inducible expression correlated with enhanced resistance.

Peanut (Arachis hypogaea): Transgenic peanut plants co-expressing Rs-AFP2 along with other defense genes have demonstrated improved resistance to late leaf spot disease caused by Phaeoisariopsis personata. scilit.com This enhanced resistance was observed as a reduction in the number and size of lesions. scilit.com

These findings across various plant species highlight the potential of Rs-AFP2 as a valuable tool in plant genetic engineering for developing crops with improved fungal disease resistance.

Table: Enhanced Disease Resistance in Transgenic Plants Expressing Rs-AFP2

Plant SpeciesPathogen(s) TestedTransformation MethodObserved Resistance EnhancementCitation
Tomato (S. lycopersicum)Fusarium oxysporum f. sp. lycopersici, Botrytis cinereaAgrobacterium-mediatedReduced colonized tissue size (91% for F. oxysporum, 68% for B. cinerea) tandfonline.comtandfonline.com
Tobacco (N. tabacum)Alternaria longipesNot specified, but reportedIncreased resistance
Apple (M. domestica)Not specifiedNot specified, but reportedEnhanced disease resistance
Rice (O. sativa)Magnaporthe oryzae, Rhizoctonia solaniAgrobacterium-mediatedSuppressed growth (77% for M. oryzae, 45% for R. solani)
Wheat (T. aestivum)Rhizoctonia cerealisBiolistic particle bombardmentEnhanced resistance, correlated with expression level chinacrops.org
Eucalyptus (E. urophylla)Phytophthora capsiciAgrobacterium-mediatedEnhanced resistance upon inducible expression
Peanut (A. hypogaea)Phaeoisariopsis personataAgrobacterium-mediated (co-expression)Improved resistance (reduced lesion number and size) scilit.com

Molecular Analysis of Transgenic Lines

Molecular analysis is crucial for confirming the successful integration, expression, and inheritance of the Rs-afp2 transgene in genetically engineered plants. Techniques such as PCR, Southern blotting, Northern blotting, and RT-PCR are commonly employed for these analyses. tandfonline.comchinacrops.org

Gene Integration and Inheritance Studies (e.g., PCR, Southern Blotting)

PCR analysis is typically used as a preliminary step to verify the presence of the Rs-afp2 gene in putative transgenic plants. tandfonline.comresearchgate.net Southern blot hybridization is then performed to confirm the stable integration of the transgene into the plant genome and to determine the copy number of the integrated gene. tandfonline.comchinacrops.org For instance, Southern blot analysis in transgenic tomato plants revealed that multiple copies of the Rs-afp2 transgene were integrated in some lines. tandfonline.com In transgenic wheat, Southern blotting confirmed the integration of the Rs-afp2 gene, and studies have followed its inheritance across multiple generations (T1 to T4). chinacrops.org Inheritance patterns can also be studied through progeny analysis, observing the segregation of the transgene in subsequent generations.

Expression Profiling (e.g., Northern Blot, RT-PCR)

Expression profiling techniques assess whether the integrated Rs-afp2 gene is actively transcribed into mRNA. Northern blot hybridization can be used to detect the accumulation of Rs-afp2 transcripts in transgenic plants. Studies have shown varying levels of Rs-afp2 expression among different transgenic lines, with some lines exhibiting higher transcript accumulation than others. RT-PCR (Reverse Transcription PCR) and quantitative RT-PCR (qRT-PCR) are also used to analyze the expression levels of the Rs-afp2 gene. chinacrops.org These methods can provide more sensitive and quantitative data on gene expression. Research in transgenic wheat has indicated an association between the expression level of Rs-AFP2 and the degree of disease resistance observed. chinacrops.org

Assessment of Enhanced Fungal Resistance (e.g., Bioassays on Detached Leaves, Inoculation Studies)

The enhanced fungal resistance in transgenic plants expressing Rs-AFP2 is typically assessed through various bioassays and inoculation studies. Detached leaf bioassays are a common method, where excised leaves from transgenic and control plants are inoculated with fungal spores or mycelial plugs. tandfonline.comajol.infoembrapa.br The progression of the disease, such as lesion size or colonized area, is then measured over time to evaluate the level of resistance. researchgate.netajol.info Inoculation studies involving whole plants under controlled conditions are also conducted to assess disease severity and resistance in a more natural setting. chinacrops.org These studies have demonstrated that transgenic plants expressing Rs-AFP2 exhibit reduced disease symptoms and enhanced resistance compared to non-transgenic control plants. tandfonline.comresearchgate.netchinacrops.org For example, a transgenic tomato line showed a 91% reduction in colonized tissue size when infected with F. oxysporum f. sp. lycopersici and a 68% reduction in lesion size when infected with B. cinerea. researchgate.net

Peptide Engineering and Analog Design

Peptide engineering and the design of Rs-AFP2 analogues aim to modify the properties of the protein, potentially enhancing its antifungal activity, broadening its spectrum, or improving its stability.

Strategies for Enhancing Antifungal Activity and Stability (e.g., Salt Tolerance)

Enhancing the antifungal activity and stability of Rs-AFP2 is crucial for its effective deployment in various environments and against a wider range of pathogens. One significant area of research focuses on improving its tolerance to salts, as high salt concentrations can interfere with the activity of some plant defensins. mdpi.com

Rs-AFP2 naturally exhibits increased salt tolerance compared to Rs-AFP1, another defensin (B1577277) from radish, despite high sequence similarity. This difference is attributed, in part, to Rs-AFP2 having a higher net positive charge due to amino acid differences.

Mutational analysis and protein engineering have been employed to further enhance Rs-AFP2's salt tolerance and antifungal potency. Studies using accelerated molecular dynamics simulations have investigated the effect of specific mutations on Rs-AFP2's conformation and interaction with fungal membranes. For instance, mutations at positions G9R and V39R have been shown to increase the antifungal activity of Rs-AFP2. These mutations appear to enhance the stability of the Rs-AFP2 protein and increase its ability to deform fungal mimic membranes. Specifically, the V39R mutation showed lower root mean square fluctuation values for the cysteine amino acids involved in disulfide bonds, suggesting enhanced stability. The G9R mutation also showed increased activity in high ionic strength medium.

Research indicates that the interaction with fungal cell wall polysaccharides plays a role in the salt tolerance of antifungal plant defensins. mdpi.com Understanding these interactions at a molecular level is key to designing more salt-tolerant variants.

Creation of Fusion Proteins for Synergistic Effects in Plant Defense

Creating fusion proteins involving Rs-AFP2 is a strategy to achieve synergistic antifungal effects and potentially broaden the spectrum of activity for enhanced plant defense. This approach combines the antifungal power of Rs-AFP2 with other proteins or peptides that may have complementary mechanisms of action or provide additional benefits.

One notable example is the creation of a fusion gene combining the fenugreek defensin 2 (Tfgd2) and Rs-AFP2. Overexpression of this Tfgd2-RsAFP2 fusion protein in plants has resulted in enhanced resistance against both fungal pathogens and insect pests. This suggests that the fusion protein leverages the individual strengths of both component peptides, leading to a synergistic protective effect that is more potent than either peptide alone.

The concept of synergistic activity between plant defensins and other molecules is also supported by studies showing that RsAFP1 and RsAFP2 can act synergistically with conventional antifungal drugs like caspofungin and amphotericin B against Candida albicans biofilms. mdpi.comresearchgate.netuq.edu.au While these examples involve synergy with small molecules, they highlight the potential for Rs-AFP2 to work in concert with other compounds or peptides to achieve greater efficacy.

Future Research Directions and Unanswered Questions

Elucidating Specific Signaling Pathways and Molecular Intermediates

The mechanism by which Rs-AFP2 exerts its antifungal effects is complex and involves interaction with fungal glucosylceramides (GlcCer) in the cell wall and membrane, which is essential but not sufficient for activity mdpi.comlatrobe.edu.au. This interaction triggers a cascade of downstream events leading to fungal cell death mdpi.com. While several aspects of this cascade have been identified, the precise sequence and interplay of signaling pathways and molecular intermediates require further elucidation mdpi.com.

Current research indicates that Rs-AFP2 binding to GlcCer activates the cell wall integrity (CWI) pathway and MAP kinase signaling pathways, excluding the Hog1 pathway mdpi.comportlandpress.com. It also leads to the production of reactive oxygen species (ROS), induction of ion fluxes (specifically K+ efflux and Ca2+ influx), activation of caspases (but not metacaspase Mca1), induction of cell wall stress, accumulation of membrane phytoC24-ceramides, abnormal septin formation and localization, and impairment of the yeast-to-hyphae transition mdpi.comlatrobe.edu.auportlandpress.comresearchgate.net. The exact order in which these events occur following GlcCer binding is yet to be fully determined mdpi.com.

Furthermore, while GlcCer has been identified as the primary membrane target, the precise binding site of Rs-AFP2 to GlcCer is still unknown mdpi.com. The β2-β3 loop region of Rs-AFP2 is suggested to play a role in membrane binding, and specific amino acid substitutions at positions 38 and 39 have been shown to significantly alter its potency mdpi.comresearchgate.net. Further research is needed to map the exact interaction interface and understand how this interaction initiates the downstream signaling events. The involvement of lipid rafts, where sphingolipids like GlcCer are clustered, in the interaction with Rs-AFP2 is a plausible hypothesis that warrants further investigation mdpi.com.

Detailed Understanding of Fungal Resistance Development and Counter-Strategies

While plant defensins like Rs-AFP2 are considered less prone to resistance development compared to conventional antifungals due to their interaction with multiple microbial targets, the potential for fungi to develop resistance mechanisms against Rs-AFP2 exists and needs detailed investigation . Understanding how fungi might develop tolerance or resistance is crucial for the long-term efficacy of Rs-AFP2-based strategies.

Studies screening Candida albicans deletion mutants have identified genes involved in cell wall integrity and hyphal growth/septin ring formation as potential contributors to Rs-AFP2 tolerance . This suggests that alterations in cell wall composition or structure, or in processes related to cell division and morphology, could play a role in resistance. For instance, loss-of-function mutations in genes involved in cell wall synthesis have been shown to increase C. albicans tolerance to Rs-AFP2 .

Future research should focus on identifying the specific genetic and molecular changes that can lead to Rs-AFP2 resistance in various fungal pathogens. This includes investigating mechanisms such as modifications to the GlcCer target, activation of efflux pumps, changes in cell wall or membrane composition, or alterations in downstream signaling pathways. Developing counter-strategies, such as using Rs-AFP2 in combination with other antifungal agents or designing modified versions of Rs-AFP2 that circumvent resistance mechanisms, will be essential .

Advanced Protein Engineering for Targeted Antifungal Specificity

Protein engineering offers a powerful approach to enhance the antifungal activity of Rs-AFP2, improve its stability, and potentially broaden or narrow its target spectrum for specific applications google.com. Modifications to the amino acid sequence can lead to altered properties, such as increased salt tolerance or enhanced potency against particular fungal species google.com.

Previous studies have explored synthetic peptides based on the Rs-AFP2 sequence, particularly focusing on the β2-β3 loop region, and have shown that these peptides can retain antifungal activity researchgate.net. Amino acid substitutions, such as replacing neutral residues with basic ones or altering residues at positions 38 and 39, have demonstrated effects on antifungal potency and salt tolerance mdpi.comresearchgate.netgoogle.com. For example, Rs-AFP2 isoforms with G9R and V39R mutations showed increased resistance to the presence of cations compared to the wild type google.com.

Future research in protein engineering should aim to design Rs-AFP2 variants with improved efficacy against a wider range of recalcitrant fungal pathogens, while maintaining low toxicity to non-target organisms ucc.ie. This could involve rational design based on a deeper understanding of the structure-activity relationship and the interaction with fungal targets, as well as directed evolution approaches. Tailoring Rs-AFP2 for enhanced activity under specific environmental conditions relevant to agricultural or clinical settings is another important direction.

Systems Biology Approaches to Host-Pathogen-Rs-AFP2 Interactions

Applying systems biology to Rs-AFP2 research could involve studying the global transcriptional and proteomic responses of fungal cells upon exposure to Rs-AFP2 to identify all affected pathways and processes. Similarly, investigating the host's response in the presence of both the pathogen and Rs-AFP2 can reveal how Rs-AFP2 modulates the host immune system or interacts with host defense mechanisms.

Such approaches can help to identify potential unintended consequences of using Rs-AFP2, such as effects on beneficial microorganisms or alterations in host physiology. Conversely, they can also uncover synergistic interactions with host defense molecules or identify ways to enhance the host's natural resistance mechanisms through Rs-AFP2 application.

Integration of Rs-AFP2-Based Strategies within Broader Agricultural Disease Management

Rs-AFP2 holds significant promise for agricultural applications due to its antifungal activity against various plant pathogens and its ability to enhance fungal resistance when expressed in transgenic plants tandfonline.comtandfonline.comresearchgate.netmdpi.com. Transgenic plants expressing Rs-AFP2 have shown increased resistance to fungi like Alternaria longipes, Fusarium oxysporum, Botrytis cinerea, Rhizoctonia solani, and Fusarium graminearum in crops such as tobacco, tomato, apple, and wheat tandfonline.comtandfonline.comresearchgate.netmdpi.comishs.org.

Future research should focus on integrating Rs-AFP2-based strategies into comprehensive agricultural disease management programs. This involves evaluating the efficacy of Rs-AFP2 in different crop systems and against a wider range of relevant pathogens under field conditions mdpi.com. Studies are needed to determine optimal delivery methods, whether through transgenic expression, exogenous application, or other formulations.

Furthermore, research should explore the potential for combining Rs-AFP2 with other disease management practices, such as conventional fungicides (where synergistic effects have been observed with some defensins and antifungals like caspofungin and amphotericin B) , biological control agents, or resistant crop varieties, to develop integrated pest management strategies . Assessing the environmental impact and potential for non-target effects in agricultural ecosystems will also be critical for the responsible deployment of Rs-AFP2.

Conclusion

Summary of Key Findings on Rs-AFP2 as an Antifungal Protein

Rs-AFP2, a plant defensin (B1577277) isolated from seeds of the radish, Raphanus sativus, is a well-characterized antifungal protein. cpu-bioinfor.orgcopewithcytokines.de It is a small, cysteine-rich peptide, typically consisting of 51 amino acids with a molecular weight of approximately 5 kDa. cpu-bioinfor.orgresearchgate.nettandfonline.comasm.org Rs-AFP2 belongs to the DEFL family of plant defensins and is known for its potent inhibitory activity against a broad spectrum of filamentous fungi and yeasts. cpu-bioinfor.orgasm.orgmdpi.comresearchgate.net

Research has demonstrated that Rs-AFP2 exhibits in vitro antifungal activity against numerous important plant pathogenic fungi, including Alternaria brassicola, Botrytis cinerea, Fusarium culmorum, Fusarium oxysporum, Pyricularia oryzae, and Verticillium dahliae. cpu-bioinfor.orgtandfonline.comresearchgate.netmdpi.com Its effectiveness is often observed at low concentrations, ranging from micromolar to nanomolar levels. cigb.edu.cu

The mechanism of action of Rs-AFP2 primarily involves interaction with the fungal cell membrane. asm.orgmdpi.comcigb.edu.cunih.gov Studies suggest that it may target membrane components such as sphingolipids or glucosylceramides, leading to membrane permeabilization. asm.orgmdpi.comnih.gov This interaction can disrupt essential cellular processes, including inducing rapid Ca2+ uptake and K+ efflux, which can inhibit hyphal tip growth in filamentous fungi. cigb.edu.cunih.gov This membrane-mediated activity appears to be receptor-mediated rather than solely dependent on direct peptide-lipid interaction, particularly at lower, growth-inhibitory concentrations. asm.orgcigb.edu.cu

Key Characteristics of Rs-AFP2:

CharacteristicDetailSource
Source OrganismRaphanus sativus (Radish) cpu-bioinfor.orgcopewithcytokines.de
Protein FamilyPlant defensin (DEFL family) cpu-bioinfor.org
Size~5 kDa tandfonline.com
Amino Acid Length51 amino acids cpu-bioinfor.org
Cysteine RichYes (multiple disulfide bridges) cpu-bioinfor.orgresearchgate.net
Biological ActivityAntifungal, Antimicrobial cpu-bioinfor.org
Mechanism of ActionMembrane interaction, permeabilization, ion flux disruption asm.orgmdpi.comcigb.edu.cunih.gov
UniProt Accession No.P30230 cpu-bioinfor.orgresearchgate.net

Antifungal Activity of Rs-AFP2 Against Selected Fungi (In vitro IC50 values):

Fungal SpeciesIC50 (µg/ml)Source
Alternaria brassicola2 cpu-bioinfor.org
Ascochyta pisi4 cpu-bioinfor.org
Botrytis cinerea2 cpu-bioinfor.org
Cercospora beticola2 cpu-bioinfor.org
Colletotrichum lindemuthianum3 cpu-bioinfor.org
Fusarium culmorum2 cpu-bioinfor.org
Fusarium oxysporum f.sp. lycopersici2 cpu-bioinfor.org
Fusarium oxysporum f.sp. pisi2 cpu-bioinfor.org
Mycosphaerella fijiensis var. fijiensis1.5 cpu-bioinfor.org
Nectria haematococca2 cpu-bioinfor.org
Phoma betae1 cpu-bioinfor.org
Phytophthora infestans25 cpu-bioinfor.org
Pyrenophora tritici-repentis1.5 cpu-bioinfor.org
Pyricularia oryzae0.4 cpu-bioinfor.org
Rhizoctonia solani>100 cpu-bioinfor.org
Sclerotinia sclerotiorum>100 cpu-bioinfor.org
Septoria nodorum15 cpu-bioinfor.org
Trichoderma hamatum2 cpu-bioinfor.org
Verticillium dahliae1.5 cpu-bioinfor.org
Venturia inaequalis25 cpu-bioinfor.org

Note: IC50 values represent the protein concentration required for 50% inhibition of fungal growth.

Significance of Rs-AFP2 Research for Plant Immunity and Crop Protection

Rs-AFP2 plays a significant role in plant immunity as a component of the innate defense system in radish. It is constitutively present at high levels in radish seeds, particularly in the outer cell layers, and is released during germination. copewithcytokines.de This release creates a microenvironment around the germinating seed that effectively suppresses fungal growth, providing a crucial first line of defense against soilborne pathogens. Beyond constitutive expression in seeds, Rs-AFP2 transcripts and homologous proteins (Rs-AFP3 and Rs-AFP4) can be induced in radish leaves following localized fungal infection, indicating a systemic defense response.

The potent and broad-spectrum antifungal activity of Rs-AFP2, coupled with its natural origin and relative safety to mammalian cells, highlights its potential for applications in crop protection. asm.orgcigb.edu.cu Research has extensively explored the use of the Rs-AFP2 gene in developing transgenic crops with enhanced resistance to fungal diseases. tandfonline.comresearchgate.netmdpi.com

Studies have shown that constitutive expression of the Rs-AFP2 gene in various plant species confers increased resistance to specific fungal pathogens. For example:

Transgenic tobacco plants expressing Rs-AFP2 demonstrated enhanced resistance to the foliar pathogen Alternaria longipes. copewithcytokines.de

Transgenic tomato plants expressing Rs-AFP2 showed significantly higher resistance to Fusarium oxysporum f. sp. lycopersici and Botrytis cinerea. tandfonline.com

Overexpression of Rs-AFP2 in rice has been shown to control diseases caused by Magnaporthe oryzae and Rhizoctonia solani.

Transgenic wheat lines expressing Rs-AFP2 exhibited increased resistance to Fusarium graminearum and Rhizoctonia cerealis. researchgate.netmdpi.com

Transgenic peanut plants expressing Rs-AFP2 showed enhanced resistance to late leaf spot disease caused by Phaeoisariopsis personata. researchgate.net

These findings underscore the significance of Rs-AFP2 research in providing a foundation for developing sustainable and environmentally friendly strategies for crop protection against devastating fungal pathogens, potentially reducing reliance on chemical fungicides. mdpi.comcigb.edu.cu

Q & A

Q. What experimental models are standard for evaluating Rs-AFP2’s antifungal activity?

Rs-AFP2’s antifungal activity is typically assessed using fungal spore cultures (e.g., Fusarium graminearum) in low ionic strength synthetic media. Dose-response assays measure growth inhibition via IC50 values (half-maximal inhibitory concentration). For example, Rs-AFP2 exhibits an IC50 of 3.5 μg/mL in low-salt conditions but reduced efficacy (IC50 = 20 μg/mL) in high-salt media, highlighting environmental sensitivity. Microscopic analysis of hyphal hyperbranching (e.g., counting germ tube branches post-treatment) further quantifies antifungal mechanisms .

Q. How is Rs-AFP2 expressed and purified in heterologous systems?

Codon-optimized Rs-AFP2 constructs (e.g., pET-21b(+) vector in E. coli BL21) are induced with IPTG. Post-induction, the protein forms inclusion bodies, which are solubilized and refolded via urea denaturation followed by dialysis. Expression yields improve from 3% to 8% total protein by replacing rare codons (e.g., Arg at position 6: CAG→CGA) while retaining bioactivity. Purity is confirmed via SDS-PAGE and mass spectrometry .

Q. What parameters define Rs-AFP2’s specificity against fungal pathogens?

Specificity is determined through comparative assays using phylogenetically diverse fungi (e.g., Fusarium spp., Candida spp.). Activity is quantified via radial growth inhibition on agar plates or microbroth dilution assays. Structural determinants, such as the γ-core motif, are critical; mutations (e.g., S12R) alter charge and salt tolerance, influencing pathogen-specific efficacy .

Advanced Research Questions

Q. How can structural modifications enhance Rs-AFP2’s stability under physiological conditions?

Rational mutagenesis (e.g., substituting residues in the γ-core motif) improves stability. For instance, Rs-AFP2(S12R) (+7 charge at pH 7.0) maintains antifungal activity (IC50 = 3.5 μg/mL) in low ionic strength but shows reduced salt sensitivity compared to wild-type. Computational modeling (e.g., electrostatic potential analysis) guides residue selection to optimize charge distribution .

Q. What strategies resolve contradictions in Rs-AFP2 bioactivity across studies?

Contradictions may arise from variations in fungal strains, growth media (e.g., ionic strength), or protein purity. To mitigate:

  • Standardize protocols (e.g., spore concentration, incubation time).
  • Validate purity via HPLC or circular dichroism.
  • Cross-reference with published dose-response curves (e.g., Fig. 2 in ).
  • Replicate experiments under controlled ionic conditions to isolate confounding factors .

Q. How can transcriptomic/proteomic data clarify Rs-AFP2’s mode of action?

RNA-seq of treated fungi identifies differentially expressed genes (e.g., cell wall integrity pathways). Proteomic profiling (e.g., LC-MS/MS) detects Rs-AFP2 binding partners, such as membrane sphingolipids. Pair these with functional assays (e.g., membrane depolarization via DiBAC4 fluorescence) to map mechanisms .

Q. What experimental designs address Rs-AFP2’s cytotoxicity in plant/human cells?

Use dual-cell assays:

  • Antifungal activity : Measure IC50 against target fungi.
  • Cytotoxicity : Assess viability in mammalian cell lines (e.g., MTT assay) or plant protoplasts.
  • Selectivity Index (SI) : Calculate SI = (Mammalian IC50)/(Fungal IC50). Rs-AFP2’s high SI (>10) indicates therapeutic potential .

Methodological Guidelines

  • Data Presentation : Include raw data tables (e.g., IC50 values across mutants) in appendices, with processed data (means ± SD) in main text. Use APA formatting for figures/tables .
  • Reproducibility : Detail media composition, fungal strains, and protein concentrations in Methods. Deposit protocols in repositories like Protocols.io .
  • Ethical Compliance : Adhere to institutional biosafety guidelines for handling genetically modified organisms (GMOs) .

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